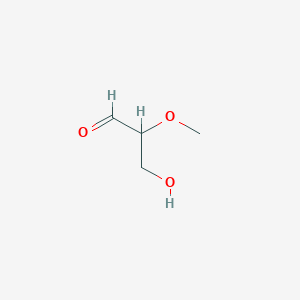
3-Hydroxy-2-methoxypropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2-methoxypropanal is an organic compound with the molecular formula C4H8O3 It is a derivative of propanal, where the hydrogen atoms on the second and third carbon atoms are replaced by a hydroxyl group and a methoxy group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methoxypropanal can be achieved through several methods. One common approach involves the reaction of 3-hydroxypropanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product.
Another method involves the oxidation of 3-methoxy-1-propanol using an oxidizing agent such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction conditions typically include a solvent such as dichloromethane or acetone and are carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as zeolites or metal oxides can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2-methoxypropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-methoxy-2-oxopropanal using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of this compound with reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 3-methoxy-1,2-propanediol.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, dichloromethane, acetone, room temperature.
Reduction: NaBH4, LiAlH4, ethanol, tetrahydrofuran (THF), room temperature.
Substitution: SOCl2, PBr3, pyridine, dichloromethane, room temperature.
Major Products Formed
Oxidation: 3-Methoxy-2-oxopropanal.
Reduction: 3-Methoxy-1,2-propanediol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-methoxypropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2-methoxypropanal involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The hydroxyl and methoxy groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and function.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-methylpropanal: Similar structure but with a methyl group instead of a methoxy group.
3-Hydroxy-2-(hydroxymethyl)propanal: Contains an additional hydroxymethyl group.
3-Methoxy-2-oxopropanal: An oxidized form of 3-Hydroxy-2-methoxypropanal.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties. These functional groups enhance its solubility in polar solvents and its reactivity in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
4448-68-4 |
|---|---|
Fórmula molecular |
C4H8O3 |
Peso molecular |
104.10 g/mol |
Nombre IUPAC |
3-hydroxy-2-methoxypropanal |
InChI |
InChI=1S/C4H8O3/c1-7-4(2-5)3-6/h2,4,6H,3H2,1H3 |
Clave InChI |
LFHDVXRLUAMVMT-UHFFFAOYSA-N |
SMILES canónico |
COC(CO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















